molecular formula C18H17N3O5S B5913548 ethyl (2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B5913548
M. Wt: 387.4 g/mol
InChI Key: IOZRPKFNSXUGKH-UHFFFAOYSA-N
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Description

Ethyl (2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a quinoline-2-one core fused with a thiazole-acetate moiety. The quinoline scaffold is substituted with a hydroxy group at position 4, a methyl group at position 1, and a carbonylamino-thiazole-acetate side chain at position 2. This structure is derived from the acylation of methyl N-methylanthranilate with β-methoxycarbonylpropionyl chloride, followed by cyclization under alkaline conditions . The compound’s hybrid architecture combines the pharmacophoric features of 4-hydroxyquinolin-2-ones (known for analgesic and anti-inflammatory activity) and thiazole derivatives (noted for antimicrobial and anticancer properties) .

Properties

IUPAC Name

ethyl 2-[2-[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-3-26-13(22)8-10-9-27-18(19-10)20-16(24)14-15(23)11-6-4-5-7-12(11)21(2)17(14)25/h4-7,9,23H,3,8H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZRPKFNSXUGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound A : Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

  • Structural Difference : Replacement of the 1-methyl group with an isobutyl substituent.
  • Impact: Increased molecular mass (429.49 g/mol vs. ~401.42 g/mol for the methyl variant) due to the bulkier isobutyl group .
  • Synthesis : Similar acylation and cyclization steps, but requires isobutyl-substituted intermediates .

Compound B : Methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino]acetate

  • Structural Difference : A phenyl group at position 1 and a methyl ester instead of ethyl.
  • Methyl ester reduces steric hindrance compared to ethyl, possibly altering metabolic stability .
  • Synthesis: Direct condensation of amino acid esters with quinoline carboxylates in the presence of triethylamine .

Variations in the Thiazole-Acetate Moiety

Compound C : Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Structural Difference : Replacement of the thiazole ring with a tetrahydrobenzo[b]thiophene system.
  • Lower synthetic yield (22%) compared to thiazole derivatives due to steric challenges in cyclization .
  • Synthesis: Petasis reaction in hexafluoroisopropanol (HFIP) with 3 Å molecular sieves .

Compound D : (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate

  • Structural Difference: Methoxyimino group replaces the quinoline-carbonylamino side chain.
  • Impact: The methoxyimino group enhances electrophilicity, making it a key intermediate for cephalosporin antibiotics . Reduced steric bulk compared to the quinoline-thiazole hybrid, favoring nucleophilic reactions .

Functional Group Modifications

Compound E : N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide

  • Structural Difference : A pentyl group at position 1 and an aryl-carboxamide instead of thiazole-acetate.
  • Aryl-carboxamide introduces hydrogen-bonding sites for target engagement .
  • Synthesis : Acyl chloride formation with thionyl chloride, followed by coupling with amines .

Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C₁₉H₁₈N₃O₅S 401.42 1-Methyl, 4-hydroxy, thiazole 2.1
Compound A (Isobutyl) C₂₁H₂₃N₃O₅S 429.49 1-Isobutyl 3.5
Compound B (Phenyl) C₂₀H₁₇N₃O₅ 403.37 1-Phenyl, methyl ester 2.8
Compound D (Methoxyimino) C₈H₁₀N₃O₃S 229.25 Methoxyimino 0.9

*LogP values estimated using ChemDraw.

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